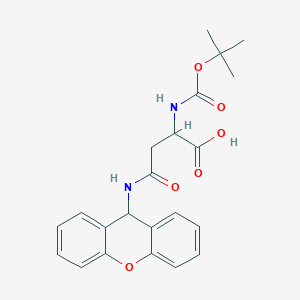

N-Alpha-t-Boc-N-beta-xanthyl-L-asparagine

Description

BenchChem offers high-quality N-Alpha-t-Boc-N-beta-xanthyl-L-asparagine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Alpha-t-Boc-N-beta-xanthyl-L-asparagine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)23-15(20(26)27)12-18(25)24-19-13-8-4-6-10-16(13)29-17-11-7-5-9-14(17)19/h4-11,15,19H,12H2,1-3H3,(H,23,28)(H,24,25)(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGDQLXBNMRJMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Master Guide: N-Alpha-t-Boc-N-beta-xanthyl-L-asparagine

The following technical guide is structured to serve as an authoritative reference for the application of N-Alpha-t-Boc-N-beta-xanthyl-L-asparagine (Boc-Asn(Xan)-OH) in advanced peptide synthesis.

CAS: 65420-40-8 | Abbreviation: Boc-Asn(Xan)-OH[1]

Executive Summary

N-Alpha-t-Boc-N-beta-xanthyl-L-asparagine is a specialized amino acid derivative designed to overcome the inherent instability of the asparagine side chain during Solid Phase Peptide Synthesis (SPPS) . In standard Boc chemistry, the free amide side chain of asparagine is prone to dehydration, converting to a nitrile (

The Xanthyl (Xan) protecting group provides a dual mechanism of action:

-

Steric Shielding: It physically blocks the dehydration pathway during the critical activation and coupling steps.

-

Solubility Enhancement: It significantly improves the solubility of the otherwise sparingly soluble asparagine derivative in organic solvents like DMF and DCM.

Crucially, the Xanthyl group in this context acts as a transient protecting group . It is acid-labile and is removed concomitantly with the N-terminal Boc group during the Trifluoroacetic Acid (TFA) deprotection step of the same cycle. This unique property makes it an ideal "coupling chaperone"—protecting the residue when it is most vulnerable (activation) and leaving no trace on the growing chain.

Chemical Identity & Physicochemical Profile[1][2][4][5]

| Property | Specification |

| Chemical Name | N- |

| CAS Number | 65420-40-8 |

| Molecular Formula | |

| Molecular Weight | 412.44 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DMSO, DCM; Insoluble in water |

| Melting Point | 177.5 - 181.5 °C (Decomposes) |

| Purity (HPLC) | |

| Optical Rotation | |

| Storage | -20°C, Desiccated, Protected from light |

Mechanistic Insight: The Dehydration Problem & Xanthyl Solution

The Dehydration Pathway (The Problem)

When unprotected Boc-Asn-OH is activated using carbodiimides (e.g., DCC, DIC), the side-chain amide oxygen can act as a nucleophile, attacking the activated carboxyl species. This intramolecular reaction eliminates water and forms a

The Xanthyl Shield (The Solution)

The bulky 9-xanthyl group attached to the amide nitrogen prevents this nucleophilic attack through steric hindrance. Furthermore, by masking the polar amide protons, it disrupts intermolecular hydrogen bonding, thereby solving the aggregation and solubility issues common with Asn residues.

Mechanism of Action Diagram

The following diagram illustrates the divergence between the pathological dehydration pathway and the successful Xanthyl-protected coupling.

Figure 1: Mechanistic divergence showing how the Xanthyl group prevents nitrile formation during activation.

Experimental Protocol: Solid Phase Peptide Synthesis (Boc Strategy)

Pre-requisite: Ensure the resin is swelled and the previous N-terminal Boc group has been removed and neutralized.

Reagent Preparation

-

Boc-Asn(Xan)-OH Stock: Dissolve to 0.5 M in DMF. If slight turbidity persists, add a minimal amount of DMSO.

-

Activator: 0.5 M HBTU or HATU in DMF.

-

Base: 1.0 M DIEA (Diisopropylethylamine) in DMF.

Coupling Cycle (Step-by-Step)

-

Activation (In-situ):

-

To the amino acid vessel, add 3.0 equivalents (relative to resin substitution) of Boc-Asn(Xan)-OH.

-

Add 2.9 equivalents of HBTU/HATU.

-

Add 6.0 equivalents of DIEA.

-

Note: Pre-activation time should be minimal (< 2 mins) to avoid potential racemization, although Xan minimizes this risk compared to unprotected Asn.

-

-

Coupling:

-

Washing:

-

Wash resin with DMF (3x), DCM (3x), then DMF (3x).

-

-

Deprotection (The "Transient" Step):

-

Treat resin with 50% TFA in DCM (containing 0.5% anisole or thioanisole as a scavenger) for 1 minute (pre-wash), then 20 minutes (reaction).

-

Result: This step removes the N-terminal Boc group AND the Side-chain Xanthyl group .

-

Critical Note: The Asn side chain is now free (

). Subsequent cycles must use standard neutralization and coupling protocols. The risk of dehydration is negligible once the Asn is incorporated into the peptide backbone.

-

Workflow Visualization

Figure 2: SPPS Cycle illustrating the transient nature of Xanthyl protection.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling (Positive Kaiser) | Steric hindrance of the bulky Xan group. | Use double coupling or switch to a stronger activator like HATU . Increase reaction time to 90 mins. |

| Precipitation in Reaction Vessel | Low solubility of the protected AA. | Dissolve Boc-Asn(Xan)-OH in a DMF/DMSO (4:1) mixture. Ensure the solution is clear before adding to resin. |

| Low Yield / Side Products | Aspartimide formation (Asn-Gly sequences). | Add 0.1 M HOBt to the deprotection cocktail (TFA step) to suppress aspartimide formation, although Xan itself minimizes this during coupling. |

| Boc Removal Failure | Old or wet TFA. | Use fresh, high-quality TFA. Scavengers (anisole) are critical to prevent the cleaved Xanthyl cation from re-attaching to Trp or Tyr residues. |

Storage and Stability

-

Shelf Life: 2 years if stored correctly.

-

Conditions: Store at -20°C . The compound is hygroscopic; allow the bottle to equilibrate to room temperature before opening to prevent condensation.

-

Solution Stability: Unstable in acidic solution. Stable in neutral DMF/DMSO for < 24 hours. Prepare fresh for every synthesis.

References

-

BenchChem. Application Notes and Protocols for the Use of Boc-Asn(Xan)-OH in Solid-Phase Peptide Synthesis. BenchChem Application Notes.[2] Link

-

Sigma-Aldrich. Boc-Asn(Xan)-OH Novabiochem® Product Specification. Merck KGaA. Link

-

Han, Y., et al. (1996). Novel N-omega-xanthenyl-protecting groups for asparagine and glutamine.[4] Peptide Research, 9(4), 166-173.[4] Link

-

Aapptec. Boc-Asn(Xan)-OH Technical Data Sheet. Aapptec Peptides. Link

-

ChemicalBook. BOC-L-Asparagine synthesis and properties. ChemicalBook CAS Database. Link

Sources

- 1. N-Boc-N'-xanthyl-L-Asparagine BP EP USP CAS 65420-40-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Boc-Asn(Xan)-OH in Peptide Synthesis

[1]

Executive Summary

Boc-Asn(Xan)-OH (N-

Unlike permanent side-chain protecting groups (e.g., Benzyl) that persist until final HF cleavage, the Xanthyl (Xan) group is acid-labile.[1] It serves a transient protective role : it shields the amide side chain during the critical activation and coupling steps, preventing the formation of

Chemical Identity & Structural Analysis[1][4]

Core Chemical Data

| Property | Specification |

| Systematic Name | N- |

| Synonyms | Boc-Asn(Xan)-OH; Boc-L-Asn(Xan)-OH |

| CAS Number | 65420-40-8 (L-isomer) |

| Molecular Formula | C |

| Molecular Weight | 412.44 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 175–184 °C (with decomposition) |

| Solubility | Soluble in DMF, DMSO, DCM; insoluble in water |

Structural Topology

The molecule consists of the Asparagine backbone protected at the

Figure 1: Structural connectivity of Boc-Asn(Xan)-OH showing the specific protection sites.[1]

The Mechanism of Xanthyl Protection

The Dehydration Problem

In standard peptide synthesis, the activation of the carboxylic acid (using carbodiimides like DCC or DIC) can inadvertently activate the side-chain amide of Asparagine.[2] This leads to an intramolecular dehydration, converting the amide (-CONH

The Xanthyl Solution

The bulky Xanthyl group (derived from xanthene) is attached to the amide nitrogen.[3]

-

Steric Hindrance: It physically blocks the dehydration pathway.[2]

-

Solubility Enhancement: Unprotected Boc-Asn-OH is poorly soluble in DCM and DMF.[1] The lipophilic tricyclic Xanthyl ring significantly increases solubility, facilitating efficient coupling.

Transient Protection (The "TFA Lability" Factor)

A critical distinction in Boc chemistry is the stability profile of the Xan group.

-

Stability: Stable to bases (DIEA) and neutral conditions.[1]

-

Lability: Acid-labile. It is removed by Trifluoroacetic Acid (TFA).[1][2][3]

Implication: In Boc-SPPS, the N-terminal Boc group is removed with TFA at every cycle. Consequently, the Xan group is also removed during the deprotection step immediately following the coupling of the Asn residue.

-

Why is this acceptable? The risk of dehydration exists primarily during the activation of the Asn residue itself. Once Asn is coupled to the peptide chain, its carboxyl group is converted to a stable amide bond. The side chain is no longer susceptible to carbodiimide-mediated dehydration during subsequent cycles.[1] Therefore, "transient" protection during the coupling step is sufficient.

Experimental Protocols

Storage and Handling[1]

-

Storage: Store at +2°C to +8°C in a desiccator. Keep away from moisture.[1]

-

Stability: Stable for at least 2 years if stored correctly.[1]

Coupling Protocol (Boc-SPPS)

This protocol assumes a standard polystyrene resin (e.g., MBHA or PAM).[1]

Reagents:

-

Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC/HOBt.[1]

-

Base: DIEA (Diisopropylethylamine).[1]

Step-by-Step Workflow:

-

Resin Preparation: Ensure the resin-bound peptide has a free amine (neutralized after TFA deprotection).[1]

-

Dissolution: Dissolve Boc-Asn(Xan)-OH (3.0 equivalents relative to resin loading) in minimum DMF.

-

Note: If the solution is cloudy, sonicate briefly. The Xan group ensures rapid dissolution compared to unprotected Asn.

-

-

Activation (HBTU Method):

-

Add HBTU (2.9 eq) to the amino acid solution.

-

Add DIEA (6.0 eq).[1]

-

Timing: Activate for 30–60 seconds only. Long activation times can increase racemization risk.

-

-

Coupling:

-

Validation (Kaiser Test):

-

Perform a Kaiser (Ninhydrin) test.

-

Blue beads: Incomplete coupling (Recouple).

-

Colorless/Yellow beads: Complete coupling.

-

Deprotection & Xan Removal

After the coupling is confirmed complete:

-

Wash: DMF (3x), DCM (3x).

-

Deprotection: Treat resin with 50% TFA in DCM (containing 0.5% anisole or water as scavenger) for 20–30 minutes .[1]

-

Result: This step removes the N-terminal Boc group AND the side-chain Xan group. The Asn side chain is now free (-CONH

).

Figure 2: The synthesis cycle demonstrating the removal of the Xanthyl group during the standard deprotection step.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Steric bulk of Xan group.[2][3] | Use Double Coupling : Repeat the coupling step with fresh reagents (1 hour each). |

| Precipitation in DMF | High concentration or cold solvent. | Warm DMF slightly (30°C) or add a small amount of DCM to the mixture. |

| Racemization | Over-activation with base. | Use DIC/HOBt (carbodiimide method) instead of HBTU/DIEA if racemization is suspected. HOBt suppresses racemization. |

| Colored Product | Xanthyl cation formation. | The Xan cation (generated during TFA cleavage) is yellow/orange. Ensure thorough washing with DCM and MeOH after deprotection to remove scavenged byproducts. |

References

Sources

- 1. Boc-L-Asparagine(Xanthyl) | C22H24N2O6 | CID 7017974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-Boc-N'-xanthyl-L-Asparagine BP EP USP CAS 65420-40-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. medchemexpress.com [medchemexpress.com]

Part 1: Chemical Identity & Strategic Utility

Technical Monograph: Boc-Asn(Xan)-OH Safety, Handling, and Synthetic Utility in Solid-Phase Peptide Synthesis

Boc-Asn(Xan)-OH (N-

In standard Boc chemistry, the primary amide of the asparagine side chain (

The Xanthyl Solution: The xanthyl (9-xanthyl) group serves as a bulky, acid-labile protecting group for the amide nitrogen. It fulfills two critical functions:[3][][5][6]

-

Steric Shielding: It physically blocks the dehydration pathway during the activation and coupling steps.

-

Solubility Enhancement: The lipophilic xanthyl ring significantly improves the solubility of the otherwise polar asparagine derivative in organic solvents like DMF and DCM, facilitating efficient coupling kinetics.

Part 2: Hazard Identification & Safety Data (MSDS Core)

Note: While often classified as non-hazardous under loose regulatory frameworks, this compound is a bioactive chemical reagent. The following data represents a professional laboratory safety assessment.

GHS Classification

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Physical & Chemical Properties

| Property | Specification | Technical Note |

| CAS Number | 65420-40-8 | |

| Formula | ||

| Molecular Weight | 412.44 g/mol | |

| Appearance | White to off-white powder | Discoloration (yellowing) indicates decomposition. |

| Melting Point | 177–181 °C (dec) | Decomposes upon melting. |

| Solubility | Soluble in DMF, DMSO | Moderately soluble in DCM; insoluble in water. |

| Storage | +2°C to +8°C | Keep desiccated. Hygroscopic. |

Part 3: Technical Application & Protocols

The "Transient Protection" Mechanism (Expertise Insight)

A critical nuance of using Boc-Asn(Xan)-OH in Boc-SPPS is the lability of the xanthyl group. Unlike benzyl-based side-chain protection (which requires HF for removal), the xanthyl group is sensitive to Trifluoroacetic Acid (TFA).

-

In Fmoc Chemistry: Xan is stable to piperidine and removed only at the end by TFA.

-

In Boc Chemistry: The Xan group is typically removed simultaneously with the N-terminal Boc group during the TFA deprotection step of the next cycle.

Why is this acceptable? The risk of dehydration is highest during the activation of the Asn residue itself. Once the Asn is coupled and the carboxyl group is converted to a stable peptide bond, the side chain is less prone to dehydration. Therefore, Xan acts as a "coupling-phase" protector.

Workflow Visualization

Figure 1: The lifecycle of the Xanthyl group in Boc-SPPS. Note that the side chain protection is often lost during the subsequent TFA deprotection step.

Handling Protocol: Solubilization & Coupling

Step 1: Preparation

-

Remove the bottle from cold storage and allow it to equilibrate to room temperature before opening. This prevents condensation from forming on the hygroscopic powder.

-

Validation: Check appearance. If the powder is yellow or caked, purity may be compromised.

Step 2: Solubilization

-

Dissolve Boc-Asn(Xan)-OH in DMF (Dimethylformamide).

-

Tip: If using DCM (Dichloromethane), adding a small amount of DMF can aid solubility.[7]

-

Concentration: Typically 0.1 M to 0.5 M depending on the synthesizer scale.

Step 3: Activation (DCC/HOBt Method)

-

Add 1.0 equivalent of Boc-Asn(Xan)-OH to the reaction vessel.

-

Add 1.0 equivalent of HOBt (Hydroxybenzotriazole). HOBt is crucial to suppress racemization.

-

Add 1.0 equivalent of DCC (Dicyclohexylcarbodiimide) or DIC.

-

Wait: Allow activation for 5–10 minutes at 0°C or room temperature.

-

Filter: If using DCC, filter off the insoluble DCU urea byproduct before adding to the resin. (Not necessary with DIC).

Step 4: Coupling

-

Reaction time: Standard 1–2 hours.

-

Monitoring: Perform a Kaiser test. If positive (blue beads), recouple.

Part 4: Emergency Response & Storage

Spills and Exposure

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. The dust is irritating to the upper respiratory tract.

-

Skin Contact: Brush off loose particles. Wash with soap and copious amounts of water. The compound is lipophilic; soap is essential.

-

Eye Contact: Flush immediately with water for 15 minutes. Seek medical attention if irritation persists.

Storage Stability

-

Hydrolysis Risk: The xanthyl ether linkage is acid-sensitive.[5][8] Exposure to acidic fumes in the lab atmosphere can cause premature degradation.

-

Self-Validating Storage: Store in a secondary container with a desiccant packet and a color-changing humidity indicator card.

References

-

Han, Y., et al. (1996). "Acid-labile protecting groups for amide side chains."[5] Peptide Research, 9, 166-173.[8] (Contextual citation regarding Xanthyl lability).

-

PubChem. (2024). Compound Summary: Boc-Asn(Xan)-OH.[1][5][9] Retrieved from [Link]

Sources

Technical Deep Dive: The Xanthyl (Xan) Protecting Group for Asparagine in SPPS

Executive Summary

In Fmoc solid-phase peptide synthesis (SPPS), the side-chain protection of Asparagine (Asn) is critical for preventing two major deleterious side reactions: dehydration to nitriles and aspartimide formation.[1][2][3] While Trityl (Trt) is the industry standard, the Xanthyl (Xan) group offers distinct physicochemical advantages, particularly regarding solubility enhancement , aggregation disruption , and storage stability .

This guide details the mechanistic stability of Fmoc-Asn(Xan)-OH, providing evidence-based protocols for its use in synthesizing "difficult" peptide sequences that are prone to

Part 1: The Chemistry of Amide Protection

The Necessity of Protection

Unprotected Asparagine is a liability during activation. When the

Additionally, the amide nitrogen can act as a nucleophile, attacking the backbone carbonyl to form a succinimide ring (Aspartimide), which subsequently hydrolyzes into a mixture of

The Xanthyl Solution

The Xanthyl group (9H-xanthen-9-yl) protects the amide nitrogen. Unlike the Trityl group, which is a bulky triphenylmethyl structure, the Xanthyl group is a planar, tricyclic ether.

Key Mechanistic Advantages:

-

Electronic Stabilization: The oxygen atom in the xanthene ring provides resonance stabilization to the carbocation generated during acidolysis, facilitating clean removal.

-

Aggregation Disruption: The planar, bulky nature of the Xan group sterically hinders intermolecular hydrogen bonding more effectively than Trt in certain hydrophobic sequences, improving solvation of the growing peptide chain.

Part 2: Comparative Stability Profile (Xan vs. Trt)

The choice between Xanthyl and Trityl often dictates the purity of the final crude peptide.

Table 1: Physicochemical Comparison

| Feature | Trityl (Trt) | Xanthyl (Xan) | Implication |

| Acid Lability | Hyper-labile (Cleaves with 1% TFA) | Labile (Requires >50% TFA) | Xan is more stable during storage and handling; Trt is better for protected fragment synthesis. |

| Solubility (DMF) | Good | Excellent | Xan derivatives often dissolve faster at high concentrations (0.5M). |

| Aggregation | Moderate disruption | High disruption | Xan is superior for "difficult" sequences (e.g., poly-Ala, hydrophobic domains). |

| Aspartimide | Good suppression | Superior suppression | Xan's steric bulk effectively blocks the specific conformation required for ring closure in Asn-Gly sequences. |

| Storage Stability | Prone to slow detritylation | Bench stable | Fmoc-Asn(Xan)-OH has a longer shelf life without degradation. |

The Acid Sensitivity Hierarchy

Understanding the acid sensitivity is crucial for orthogonal deprotection schemes.

-

Trt: Can be removed selectively while leaving other side chains (Boc, tBu) intact using dilute TFA.

-

Xan: Generally requires "Global Cleavage" conditions (90-95% TFA). It is not suitable for synthesizing protected peptide fragments on acid-labile resins (like 2-CTC) if the goal is to keep the side chain protected, as the conditions to cleave the resin may partially remove the Xan group.

Part 3: Deprotection Mechanics & Scavengers[4][5]

The removal of the Xanthyl group generates a xanthylium carbocation . This species is highly reactive and chromogenic (often turning the cleavage solution yellow or red). Without adequate scavenging, this cation will re-alkylate electron-rich residues (Trp, Tyr, Met, Cys).[4]

The Scavenging Pathway

The following DOT diagram illustrates the cleavage mechanism and the necessity of trapping the cation.

Figure 1: Acidolytic cleavage pathway of the Xanthyl protecting group. Note the critical branch point where the Xanthyl cation must be intercepted by scavengers to prevent permanent peptide modification.

Part 4: Experimental Protocols

Synthesis Protocol: Coupling Fmoc-Asn(Xan)-OH

This protocol ensures maximum coupling efficiency while minimizing racemization.

Reagents:

-

Fmoc-Asn(Xan)-OH (5 eq relative to resin loading)

-

Activator: DIC (5 eq) / Oxyma Pure (5 eq) OR HATU (4.9 eq) / DIPEA (10 eq)

-

Solvent: DMF (anhydrous)

Step-by-Step:

-

Dissolution: Dissolve Fmoc-Asn(Xan)-OH in DMF. Note the rapid solubility compared to unprotected Asn.

-

Activation:

-

Standard: Add DIC and Oxyma Pure. Allow to pre-activate for 2 minutes.

-

Difficult Sequences: Use HATU/DIPEA. Critical: Minimize pre-activation time (< 30 sec) with uronium salts to prevent racemization.

-

-

Coupling: Add to the resin-bound peptide. Shake at room temperature for 45–60 minutes.

-

Monitoring: Perform a Kaiser test (if primary amine) or Chloranil test (if secondary amine).

-

Capping: Cap unreacted amines with Acetic Anhydride/DIPEA/DMF to prevent deletion sequences.

Global Cleavage Protocol (The "Xan Cocktail")

Standard cleavage cocktails must be optimized to handle the bulky xanthyl cation.

Cocktail Selection Matrix:

| Peptide Composition | Recommended Cocktail | Ratio (v/v) | Time |

| Standard (No Cys/Met/Trp) | TFA / TIS / H2O | 95 : 2.5 : 2.5 | 2.0 h |

| Contains Met/Trp | TFA / TIS / H2O / DODT | 94 : 2.5 : 2.5 : 1.0 | 2.5 h |

| Contains Cys (Trt) | Reagent K | TFA/Phenol/H2O/Thioanisole/EDT | 3.0 h |

Procedure:

-

Wash: Wash resin with DCM (3x) to remove DMF traces (DMF can form formyl-adducts in acid).

-

Incubation: Add the cleavage cocktail. Shake at room temperature.

-

Visual Cue: The solution may turn bright yellow/orange due to the xanthylium ion. This is normal.

-

-

Precipitation: Filter the resin.[4] Drop the filtrate into cold Diethyl Ether (-20°C).

-

Note: The xanthyl-scavenger adducts are lipophilic and remain in the ether, while the peptide precipitates.

-

-

Wash: Centrifuge, decant ether, and wash the pellet 2x with fresh cold ether to ensure all xanthyl byproducts are removed.

Part 5: Troubleshooting & Stability Logic

Troubleshooting Common Issues

Issue: Low Yield / Incomplete Coupling

-

Cause: Steric bulk of Xan combined with resin aggregation.

-

Solution: Use Fmoc-Asn(Xan)-OH in combination with elevated temperature coupling (50°C). Note: Do not exceed 60°C for Asn to avoid racemization.

Issue: "Yellow" Crude Peptide

-

Cause: Incomplete removal of Xanthyl-scavenger adducts.

-

Solution: Dissolve crude peptide in 5% Acetic Acid/Water and perform an ether extraction before lyophilization.

Issue: Mass Spec +534 Da (or similar high mass)

-

Cause: Incomplete removal of Xan group.

-

Solution: The cleavage time was too short or TFA concentration too low. Re-treat the peptide with fresh 95% TFA cocktail for 30 mins.

Decision Logic: When to use Xan?

Figure 2: Decision matrix for selecting between Xanthyl and Trityl protection based on synthetic requirements.

References

-

Han, Y., et al. (1996). "Novel N-omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N-alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis." Peptide Research, 9(4), 166-173.[5]

-

Merck Millipore (Novabiochem). "Fmoc-Asn(Xan)-OH Technical Data & Solubility Profiles." Novabiochem Technical Notes.

-

Bayer, E., & Rapp, W. (1986). "Chemistry of Peptides and Proteins."[6] Walter de Gruyter, Vol 3. (Foundational text on aggregation disruption in SPPS).

-

Sigma-Aldrich. "Cleavage and Deprotection Protocols in Fmoc SPPS." Technical Bulletin.

Sources

- 1. Buy Fmoc-Asn(Xan)-OH (EVT-250780) | 185031-78-1 [evitachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research-collection.ethz.ch [research-collection.ethz.ch]

Methodological & Application

Application Notes & Protocols for Solid-Phase Peptide Synthesis Using Boc-Asn(Xan)-OH

Abstract

The incorporation of asparagine (Asn) is a frequent challenge in solid-phase peptide synthesis (SPPS), primarily due to the poor solubility of its derivatives and the propensity of the side-chain amide to undergo dehydration. This irreversible side reaction, forming a β-cyanoalanine residue, is particularly pronounced during carbodiimide-mediated activation, leading to significant impurities.[1][2][3] Nα-Boc-Nγ-xanthyl-L-asparagine (Boc-Asn(Xan)-OH) is a specialized reagent designed to overcome these obstacles. The bulky xanthyl (Xan) protecting group enhances solubility in standard organic solvents and sterically shields the side-chain amide, effectively preventing nitrile formation.[1][3][4][5] This guide provides a comprehensive overview of the chemical principles, comparative performance data, and detailed, field-proven protocols for the successful incorporation of Boc-Asn(Xan)-OH in Boc-chemistry SPPS.

The Challenge of Incorporating Asparagine in SPPS

The primary amide in the side chain of asparagine is susceptible to dehydration to a nitrile group during the carboxyl activation step of the coupling reaction. This is particularly problematic when using carbodiimide activators like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).[1][3] This side reaction is irreversible and results in the incorporation of a β-cyanoalanine residue into the peptide sequence, creating a difficult-to-remove impurity that can compromise the final peptide's structural integrity and biological function.[1][2]

Furthermore, standard protected asparagine derivatives often exhibit poor solubility in common SPPS solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM), which can lead to incomplete coupling reactions and lower yields.[4][6][7]

Boc-Asn(Xan)-OH: A Strategic Solution

To address these issues, the xanthyl (Xan) group is employed as a temporary protecting group for the side-chain amide of asparagine.

-

Prevention of Dehydration : The bulky, three-ring structure of the xanthyl group provides effective steric hindrance around the side-chain amide, physically blocking the dehydration reaction pathway during the activation process.[1][3][7]

-

Enhanced Solubility : The presence of the Xan group significantly improves the solubility of the Boc-Asn derivative in organic solvents, facilitating more efficient and complete coupling reactions.[4][6][8]

The Xan group is strategically labile to the standard conditions used for removing the Nα-Boc group (trifluoroacetic acid, TFA).[1][4] While this means the side-chain protection is removed at each cycle, its presence is most critical during the activation and coupling steps, where the risk of dehydration is highest.[1][4]

Comparative Performance of Coupling Reagents

The choice of coupling reagent is a critical parameter for the successful incorporation of Boc-Asn(Xan)-OH. While the Xan group provides protection, optimizing the activation method can further enhance efficiency and purity. Uronium and phosphonium salt-based reagents are generally preferred over carbodiimides due to their higher activation efficiency and lower risk of side reactions.[1]

| Coupling Reagent | Class | Typical Coupling Time | Coupling Efficiency/Yield | Purity Profile | Notes |

| HBTU/DIEA | Aminium Salt | 10-60 min | High | Excellent | Highly efficient and fast. The recommended method for most applications.[1] |

| PyBOP/DIEA | Phosphonium Salt | 10-60 min | High | Excellent | Very effective, comparable to HBTU. Can add HOBt to suppress potential racemization.[1] |

| DIC/HOBt | Carbodiimide | 1-4 hours | Good to High | Good | A more traditional and cost-effective method. The Xan group is essential here to prevent dehydration.[1] |

Note: Coupling times and efficiencies are sequence-dependent and may require optimization.

Experimental Protocols

The following protocols are based on a standard manual Boc-SPPS workflow. Reagent equivalents are calculated relative to the initial substitution of the resin.

General Boc-SPPS Cycle Workflow

A typical cycle for incorporating a single amino acid in Boc-SPPS involves a sequence of deprotection, washing, coupling, and final washing steps.

Protocol 1: Coupling with HBTU/DIEA

This protocol utilizes the highly efficient aminium salt-based coupling reagent HBTU.[1]

-

Resin Preparation : Following the general Boc-SPPS cycle, ensure the resin-bound peptide has a free N-terminal amine (after TFA deprotection and neutralization). The resin should be suspended in fresh DMF (approx. 10 mL/g of resin).

-

Activation Mixture : In a separate reaction vessel, dissolve Boc-Asn(Xan)-OH (2.0 equivalents) in DMF.

-

Coupling : To the dissolved Boc-Asn(Xan)-OH, add HBTU (2.0 equivalents) and DIEA (4.0 equivalents).[1] Mix briefly for 1-2 minutes to pre-activate.

-

Reaction : Immediately add the activated amino acid solution to the peptide-resin suspension.

-

Agitation : Agitate the mixture at room temperature for 10-60 minutes .

-

Monitoring : Monitor the reaction progress using the ninhydrin (Kaiser) test. A negative result (yellow solution, colorless beads) indicates complete coupling. If the test remains positive after 60 minutes, a second coupling may be necessary.[1]

-

Washing : Once coupling is complete, drain the reaction vessel and thoroughly wash the resin sequentially with DMF (3x), DCM (3x), and Methanol or IPA (3x).

Protocol 2: Coupling with PyBOP/DIEA

This protocol uses the phosphonium salt-based reagent PyBOP, known for its high efficiency and reduced risk of side reactions.[1]

-

Resin Preparation : Start with the washed and neutralized resin-bound peptide as described in the HBTU protocol.

-

Coupling Solution : In a reaction vessel, suspend the peptide-resin in DMF. Add Boc-Asn(Xan)-OH (2.0 equivalents).

-

Activation : Add PyBOP (2.0 equivalents) and DIEA (4.0 equivalents) directly to the resin slurry. For sequences prone to racemization, 1.1 equivalents of a 0.5 M HOBt solution in DMF can be added.[1]

-

Reaction : Agitate the mixture at room temperature for 10-60 minutes .

-

Monitoring : Use the ninhydrin test to confirm reaction completion.

-

Washing : Upon completion (negative ninhydrin test), wash the resin as described in the HBTU protocol.

Protocol 3: Coupling with DIC/HOBt

This protocol is a more traditional and cost-effective method. The use of Boc-Asn(Xan)-OH is critical here to prevent side reactions commonly associated with carbodiimides.[1]

-

Resin Preparation : Start with the washed and neutralized resin-bound peptide suspended in a 1:1 mixture of DCM/DMF.

-

Activation Mixture : In a separate vessel, dissolve Boc-Asn(Xan)-OH (2.0 equivalents) and HOBt (2.0 equivalents) in DMF.

-

Pre-activation : Add DIC (2.2 equivalents) to the amino acid/HOBt solution and allow it to pre-activate for 10-15 minutes at room temperature.

-

Reaction : Add the pre-activated solution to the resin suspension.

-

Agitation : Agitate the mixture at room temperature for 1-4 hours .

-

Monitoring : Monitor the coupling progress with the ninhydrin test.

-

Washing : Once the coupling is complete, thoroughly wash the resin as described in the HBTU protocol.

Final Cleavage and Deprotection

After the full peptide sequence is assembled, the peptide must be cleaved from the resin, and all remaining side-chain protecting groups must be removed. For Boc-SPPS, this is typically achieved with strong acid, most commonly anhydrous Hydrogen Fluoride (HF).

HF Cleavage Protocol:

CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, dedicated apparatus.

-

Preparation : Place the dried peptide-resin in a suitable HF-resistant reaction vessel (e.g., Kel-F).

-

Scavenger Addition : Add a scavenger cocktail to the vessel. A common choice is anisole (1.0 mL per gram of resin) to trap reactive carbocations generated during deprotection.

-

HF Condensation : Cool the reaction vessel to -5 to 0°C in an ice/salt bath. Carefully condense anhydrous HF into the vessel.

-

Reaction : Stir the mixture at 0°C for 1-2 hours.

-

HF Removal : Evaporate the HF under a stream of nitrogen or under vacuum.

-

Peptide Precipitation : Wash the resulting peptide and resin mixture with cold diethyl ether. This will precipitate the crude peptide.

-

Isolation : Filter the crude peptide, wash with more cold ether, and dry under vacuum.

-

Purification : The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The strategic use of Boc-Asn(Xan)-OH is a robust and effective method for overcoming the inherent challenges of incorporating asparagine residues in Boc-SPPS. By preventing side-chain dehydration and improving solubility, this reagent facilitates the synthesis of high-purity peptides with improved yields. The selection of an appropriate high-efficiency coupling reagent, such as HBTU or PyBOP, further enhances the reliability of the incorporation. The protocols detailed herein provide a validated framework for researchers, scientists, and drug development professionals to successfully synthesize complex asparagine-containing peptides.

References

- Benchchem. (2025). Application Notes and Protocols for the Use of Boc-Asn(Xan)-OH in Solid-Phase Peptide Synthesis. Benchchem.

- Aapptec Peptides. (n.d.). Boc-Asn(Xan)-OH [65420-40-8]. Aapptec.

-

Han, Y., et al. (1996). Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis. Peptide Research, 9(4), 166-73. Available at: [Link]

- Benchchem. (2025). Synthesis and Purification of Boc-Asn(Xan)-OH: An In-depth Technical Guide. Benchchem.

-

Gausepohl, H., et al. (1992). Asparagine coupling in Fmoc solid phase peptide synthesis. Peptide Research, 5(2), 91-7. Available at: [Link]

- Benchchem. (2025). A Comparative Guide to Boc-Asn(Xan)-OH and Boc-Asn(Trt)-OH in Peptide Synthesis. Benchchem.

- Benchchem. (2025). Application Notes and Protocols for the Incorporation of Boc-Asn(Xan)-OH in Boc-SPPS. Benchchem.

- Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec.

-

SVS Chemical Corporation. (n.d.). Boc-L-Asn(Xan)-OH, CAS No.: 65420-40-8. SVS Chemical Corporation. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Xanthyl Protecting Group in Peptide Synthesis: A Deep Dive into Boc-Gln(Xan)-OH. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. siddhivinayakaspechem.com [siddhivinayakaspechem.com]

- 6. peptide.com [peptide.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

High-Fidelity Microwave-Assisted Boc SPPS using Boc-Asn(Xan)-OH

Application Note & Protocol Guide

Abstract & Strategic Rationale

Objective: To provide a robust, reproducible protocol for the incorporation of Asparagine (Asn) into difficult peptide sequences using Microwave-Assisted Solid Phase Peptide Synthesis (MW-SPPS) via Boc chemistry.

The Challenge: Asparagine is notoriously problematic in SPPS.[1] The side-chain amide is prone to dehydration, forming

The Solution: The use of Boc-Asn(Xan)-OH (N-

-

Chemical Protection: The bulky Xanthyl (Xan) group sterically shields the amide nitrogen, preventing dehydration to nitriles and reducing aspartimide formation. It effectively disrupts H-bonding aggregation, improving solvation.

-

Kinetic Enhancement: Microwave irradiation overcomes the steric hindrance introduced by the Xan group, driving the coupling reaction to completion rapidly without requiring prolonged exposure to activated esters, which typically leads to racemization.

Chemical Logic & Mechanism

Why Boc-Asn(Xan)-OH?

In standard Boc chemistry, Asn is often used without side-chain protection. However, this requires the use of active esters (OBt/ODhbt) to minimize nitrile formation, which are slow to couple.

-

Stability Profile: The Xan group is acid-labile but stable to the 50% TFA/DCM conditions used for repetitive N-

-Boc removal. It is cleaved only by strong acids (HF, TFMSA) during the final resin cleavage, making it a "semi-permanent" protecting group in the Boc strategy. -

Solubility: Unprotected Boc-Asn-OH has poor solubility in DCM/DMF. The lipophilic Xan group significantly enhances solubility, facilitating high-concentration coupling stocks required for MW-SPPS.

Microwave Thermodynamics

Microwave energy heats the reaction mixture volumetrically and instantaneously. For Asn(Xan), this is critical because the bulky protecting group lowers the reaction rate constant (

-

Critical Limit: While MW-SPPS often utilizes temperatures up to 75°C or 90°C, Asn couplings must be restricted to 50°C–60°C . Exceeding this threshold exponentially increases the risk of aspartimide formation and racemization, even with Xan protection.

Materials & Equipment

| Component | Specification | Notes |

| Amino Acid | Boc-Asn(Xan)-OH | Store at 4°C. Allow to reach RT before weighing to prevent condensation. |

| Resin | MBHA or PAM Resin | 0.4–0.8 mmol/g loading recommended to reduce crowding. |

| Activator | HBTU or DIC/Oxyma | HBTU is faster; DIC/Oxyma is safer against racemization. |

| Base | DIEA (Diisopropylethylamine) | Used with HBTU.[2][3] Use high purity (biotech grade). |

| Deprotection | 50% TFA in DCM | Freshly prepared. Scavengers (e.g., 0.5% DTE) optional but recommended. |

| Cleavage | Anhydrous HF | DANGER: Requires specialized Teflon apparatus and safety training. |

Experimental Protocol

Resin Preparation & Swelling[2]

-

Weigh appropriate amount of resin (e.g., 0.1 mmol scale).

-

Swell in DCM for 15 minutes.

-

Wash with DMF (3 x 1 min) to remove residual DCM if using a DMF-based microwave synthesizer.

Standard Microwave Cycle (Boc Chemistry)

Note: The following steps assume an automated MW synthesizer (e.g., CEM Liberty Blue, Biotage Initiator) or a manual microwave reactor.

Step A: Deprotection (Boc Removal)[2][3]

-

Condition: Ambient Temperature (Microwave NOT recommended for deprotection to avoid solvent volatility issues and side reactions).

-

Duration: 2 x 5 minutes.

-

Wash: DCM (3x), MeOH (1x), DCM (3x). Crucial: Ensure all acid is removed.

Step B: Neutralization (In Situ or Separate)

-

Method: In Situ Neutralization is preferred for MW-SPPS to maximize aggregation breaking.

-

Reagent: 10% DIEA in DMF.

-

Action: Add base directly to the resin or mix with the incoming amino acid solution (if using HBTU).

Step C: Coupling of Boc-Asn(Xan)-OH

-

Stoichiometry: 4.0 eq Amino Acid : 3.9 eq HBTU : 8.0 eq DIEA.

-

Preparation: Dissolve Boc-Asn(Xan)-OH in DMF (min. 0.2 M concentration).

-

Microwave Parameters:

| Parameter | Setting | Rationale |

| Temperature | 60°C (Max) | Prevents racemization/aspartimide. |

| Power | 25–30 Watts | Low power prevents localized hotspots ("overshoot"). |

| Time | 5–10 minutes | Extended time compensates for lower Temp and Xan bulk. |

| Agitation | High/Continuous | Essential to ensure uniform heat distribution. |

-

Protocol Modification: If the sequence is extremely difficult (e.g., Asn-Pro, Asn-Gly), perform a Double Coupling :

-

Couple 1: 60°C, 5 min.

-

Drain (do not deprotect).

-

Couple 2: Fresh reagents, 60°C, 5 min.

-

Cleavage (HF Method)

WARNING: HF is fatal upon contact. Use full PPE (face shield, neoprene gloves) and a dedicated hood.

-

Transfer dried resin to a Teflon reaction vessel.

-

Add Scavenger: p-Cresol (10% v/v) + p-Thiocresol (0.5% v/v) to protect Trp/Cys/Met.

-

Condense anhydrous HF into the vessel at -78°C.

-

Warm to 0°C and stir for 60 minutes.

-

Evaporate HF under nitrogen stream.

-

Precipitate peptide in cold diethyl ether; centrifuge and lyophilize.

Process Visualization

The Boc-Asn(Xan) Cycle

This diagram illustrates the specific flow for incorporating Asn(Xan), highlighting the stability of the Xan group during the TFA deprotection cycle.

Caption: Cycle showing Xan stability during TFA deprotection and removal only via HF.

Aspartimide Avoidance Pathway

Understanding the side reaction is key to preventing it. The Xan group blocks the Nitrogen attack.[2]

Caption: Mechanism showing how Xan protection and Temp control (<60°C) prevent Aspartimide formation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Steric hindrance of Xan group. | Increase MW time to 10 min; use Double Coupling. Switch to HATU (use cautiously). |

| Racemization (D-Asn) | Temperature too high (>60°C). | Strictly limit temp to 50°C. Switch activator to DIC/Oxyma (slower but cleaner). |

| Precipitate in Stock | High concentration / Cold storage. | Add 10% NMP to the DMF stock solution. Sonicate before use. |

| Beta-Asp Peptides | Aspartimide formation during base treatment.[5] | Add 0.1M HOBt to the deprotection solution (TFA) or the neutralization base to suppress cyclization. |

References

-

CEM Corporation. (2014). Microwave Enhanced Solid Phase Peptide Synthesis: Application Note. Retrieved from [Link]

-

Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

-

Biotage. (n.d.). Peptide Synthesis Application Notes: Handling Difficult Sequences. Retrieved from [Link]

Sources

Protocol: Preparation and Handling of Boc-Asn(Xan)-OH Stock Solutions in NMP for High-Fidelity Peptide Synthesis

Abstract & Strategic Rationale

The incorporation of Asparagine (Asn) in Boc-solid phase peptide synthesis (SPPS) presents a dual challenge: the high propensity for side-chain dehydration into

Boc-Asn(Xan)-OH (N-

This guide details the preparation of a 0.5 M stock solution of Boc-Asn(Xan)-OH in NMP, emphasizing anhydrous handling to prevent hydrolysis and strict temperature controls to maintain the integrity of the acid-labile xanthyl group.

Chemical Logic & Mechanism

The Xanthyl Advantage

In standard Boc chemistry, side-chain protection must typically withstand repetitive TFA (Trifluoroacetic acid) treatments used to remove the N-terminal Boc group. However, the Xanthyl group is unique: it is acid-labile .

-

Mechanism: The Xan group protects the amide nitrogen during the activation and coupling of the Asn residue itself. This is the moment of highest danger for dehydration.

-

Fate of Xan: During the subsequent TFA deprotection cycle (to remove the Boc group for the next amino acid), the Xan group is often cleaved. This is acceptable because the Asn residue is already incorporated into the peptide backbone, and the risk of dehydration is significantly lower once the carboxyl group is no longer activated.

Why NMP?

While DMF is the standard solvent for SPPS, NMP is superior for "difficult" sequences.

-

Dipolarity: NMP has a higher dipole moment, stabilizing the dissolved activated amino acid.

-

Resin Swelling: NMP swells polystyrene-divinylbenzene (PS-DVB) resins more effectively than DMF, exposing internal reactive sites.

-

Aggregation Breaking: NMP effectively solvates hydrophobic protecting groups like Xanthyl, preventing precipitation in the transfer lines of automated synthesizers.

Materials & Equipment

Reagents

-

NMP (N-Methyl-2-pyrrolidone)

-

Grade: Peptide Synthesis Grade (Amine-free)

-

Water Content:

0.03% (Anhydrous is critical to prevent active ester hydrolysis) -

Additives: None (Avoid bases in stock solution to prevent racemization)

-

Equipment

-

Calibrated Analytical Balance (Readability 0.1 mg)

-

Class A Volumetric Flask (e.g., 10 mL or 25 mL)

-

Borosilicate Glass Scintillation Vials (for manual synthesis)

-

Ultrasonic Bath (Temperature controlled)

-

Syringe Filter (0.45 µm PTFE, chemically resistant)

-

Desiccator with active silica or

Detailed Protocol: 0.5 M Stock Solution Preparation

Target: 10 mL of 0.5 M Boc-Asn(Xan)-OH in NMP.

Step 1: Calculation & Verification

The molecular weight of Boc-Asn(Xan)-OH is 412.44 g/mol .

Step 2: Environmental Control

-

Remove the Boc-Asn(Xan)-OH bottle from the refrigerator.

-

CRITICAL: Allow the bottle to equilibrate to room temperature (approx. 30 mins) before opening. Opening a cold bottle introduces atmospheric moisture, which degrades the reagent.

Step 3: Weighing

-

Place a weighing boat or the volumetric flask directly on the balance.

-

Weigh 2.062 g (

0.005 g) of the powder.-

Note: The powder can be fluffy and prone to static. Use an anti-static gun if available.

-

Step 4: Dissolution (The "Two-Stage" Method)

-

Transfer the powder to the volumetric flask.

-

Add NMP to approximately 70% of the final volume (approx. 7 mL).

-

Why? Adding the full volume immediately accounts for solvent only, not the volume displacement of the solid amino acid, leading to incorrect molarity.

-

-

Vortex gently for 30 seconds.

-

If undissolved particles remain, sonicate for max. 2 minutes.

Step 5: Finalizing Volume

-

Allow the solution to settle and any micro-bubbles to rise.

-

Add NMP dropwise until the meniscus rests exactly on the 10 mL graduation mark.

-

Invert the flask 5-10 times to ensure homogeneity.

Step 6: Filtration (Mandatory for Automation)

-

Draw the solution into a solvent-resistant syringe.

-

Filter through a 0.45 µm PTFE filter into the instrument reagent vial.

-

Reason: Removes insoluble particulates (e.g., filter paper fibers from bulk manufacturing) that block synthesizer lines.

-

Visualization of Workflow

Figure 1: Step-by-step workflow for the preparation of Boc-Asn(Xan)-OH stock solution.[3][8]

Quality Control & Troubleshooting

Stability Data

Boc-Asn(Xan)-OH in NMP is less stable than in dry powder form.

-

Benchtop (20-25°C): Stable for 48 hours.

-

Refrigerated (4°C): Stable for 1 week (Check for precipitation before use).

-

Recommendation: Prepare fresh immediately before the synthesis run.

Troubleshooting Table

| Observation | Potential Cause | Corrective Action |

| Cloudiness / Haze | Moisture contamination in NMP. | Discard solution. Use fresh "Anhydrous" grade NMP from a sealed bottle. |

| Incomplete Dissolution | Saturation or cold solvent. | Sonicate briefly (1 min). If persistent, check if the correct derivative (Xan) was used; free Asn is insoluble. |

| Yellow Discoloration | Amine contamination in NMP. | Perform a "smell test" on NMP (fishy smell = amines). Replace solvent.[6][13] Amines cause premature Fmoc/Boc removal. |

| Precipitation in Lines | Temperature drop in lab. | NMP freezes/viscosity increases at low temps. Ensure instrument is at ambient temp (>20°C). |

Biological & Chemical Context Diagram

The following diagram illustrates why the Xanthyl group is chosen specifically to prevent the

Figure 2: Mechanism of action.[8][14] The Xanthyl group prevents the dehydration of the Asparagine side chain into a nitrile impurity.[8][11]

Safety & Handling

-

NMP Toxicity: NMP is a reproductive toxin (Repr. 1B) and causes skin/eye irritation.

-

Control: Always handle in a fume hood. Wear butyl rubber gloves (nitrile provides only momentary protection against NMP).

-

-

Reagent Handling: Boc-Asn(Xan)-OH is generally low toxicity but should be treated as a potential irritant.

References

-

BenchChem. (2025).[3][5][11][15] Application Notes and Protocols for the Incorporation of Boc-Asn(Xan)-OH in Boc-SPPS. Link

-

Merck/Sigma-Aldrich. (n.d.). Boc-Asn(Xan)-OH Product Specification & Solubility Data. Link

-

Biotage. (2023).[12] How long are amino acid stock solutions stable for successful solid phase peptide synthesis?Link

-

Aapptec. (n.d.). Boc-Asn(Xan)-OH [65420-40-8] Technical Data.[1][4][5][6][9][10] Link

-

Merrifield, R. B. (1963).[14] Solid Phase Peptide Synthesis.[5][7][13][14][15][16] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. (Foundational context for SPPS).

Sources

- 1. peptide.com [peptide.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc-Asn(Xan)-OH | Amino Acids 1 | CAS 65420-40-8 | Buy Boc-Asn(Xan)-OH from Supplier InvivoChem [invivochem.com]

- 7. Boc-Asn(Xan)-OH Novabiochem 65420-40-8 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. 5.imimg.com [5.imimg.com]

- 10. 65420-40-8|Boc-Asn(Xan)-OH|BLD Pharm [bldpharm.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. biotage.com [biotage.com]

- 13. Peptide Synthesis for Beginners - Peptide Primers [americanpeptidesociety.org]

- 14. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. nbinno.com [nbinno.com]

Troubleshooting & Optimization

Technical Support Center: Preventing Asparagine Dehydration in SPPS

Current Status: Operational

Topic: Asparagine (Asn) Dehydration to

Executive Summary & Diagnostic Criteria

The Issue: During Solid-Phase Peptide Synthesis (SPPS), the side-chain amide of Asparagine (Asn) is susceptible to dehydration, converting it into a nitrile group (

Diagnostic Indicators:

-

Mass Spectrometry: Observation of a [M-18 Da] peak relative to the target peptide mass.

-

HPLC: Appearance of a satellite peak eluting slightly later than the main product due to increased hydrophobicity of the nitrile group.

-

Sequence Context: High frequency in sequences where Asn is coupled using carbodiimides (DCC/DIC) without sufficient additives, or during slow couplings due to steric hindrance.

Mechanistic Root Cause

To prevent the issue, one must understand the chemistry. The dehydration is driven by the over-activation of the side-chain carboxyl group.

The Mechanism of Failure

When the

Figure 1: Pathway of Asparagine dehydration competing with peptide bond formation.

Troubleshooting Protocols & Solutions

Protocol A: The "Gold Standard" (Trityl Protection)

Recommendation: Always use side-chain protected Asparagine unless strictly impossible. Reagent: Fmoc-Asn(Trt)-OH

Why it works: The bulky Trityl (Trt) group sterically hinders the amide nitrogen, physically preventing the intramolecular attack required to form the isoimide intermediate.

| Parameter | Unprotected Fmoc-Asn-OH | Fmoc-Asn(Trt)-OH |

| Risk of Dehydration | High (especially with Carbodiimides) | Negligible |

| Solubility | Moderate | High (in DMF) |

| Cost | Low | Moderate (Worth the investment) |

| Coupling Speed | Slower (H-bonding aggregates) | Faster |

Protocol B: Reagent Selection (If Unprotected Asn is Required)

If you must use unprotected Fmoc-Asn-OH (e.g., for specific chemical ligation strategies or cost constraints in large-scale non-GMP runs), you must alter your coupling cocktail.

The Rule of Additives: Never use DIC or DCC alone. You must use an additive to intercept the O-acylisourea intermediate before the side chain can react.

Recommended Cocktail: DIC + Oxyma Pure

-

Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): Superior to HOBt in suppressing dehydration and racemization.[1] It reacts rapidly with the activated ester to form a reactive, yet stable, Oxyma ester that couples cleanly.

Step-by-Step Mixing Protocol:

-

Dissolve Fmoc-Asn-OH (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF.

-

Crucial: Ensure the amino acid and additive are fully dissolved before adding the activator.

-

Add DIC (1.0 equiv).

-

Do NOT pre-activate for more than 2-3 minutes. Long pre-activation times allow the side reaction to accumulate before the amine is present to accept the acyl group.

-

Add immediately to the resin.

Protocol C: Handling "Difficult" Sequences

In sterically hindered sequences (e.g., Asn coupling to Pro, N-methylated amino acids, or bulky residues), the coupling rate slows down, giving the dehydration reaction more time to occur.

Strategy:

-

Switch to Fmoc-Asn(Trt)-OH. (Non-negotiable for hindered sequences).

-

Use Pentafluorophenyl Esters (Fmoc-Asn-OPfp):

-

These are pre-activated stable esters. They do not require in-situ activation reagents (like HATU/DIC) that trigger dehydration.

-

Method: Dissolve Fmoc-Asn-OPfp in DMF with 1 equiv of HOBt (as a catalyst) and add to resin. No base (DIEA) is strictly needed, though mild base can accelerate it.

-

Decision Logic & Workflow

Use this logic gate to determine your experimental setup for the next synthesis run.

Figure 2: Decision matrix for selecting Asn coupling conditions.

Frequently Asked Questions (FAQ)

Q: Can I use HATU/DIEA with unprotected Fmoc-Asn-OH? A: Proceed with extreme caution. While HATU is a potent activator, the presence of a tertiary base (DIEA) can promote base-catalyzed elimination. If you must use HATU, use exactly 1.0 equivalent of base (relative to HATU) and ensure the coupling time is short. However, DIC/Oxyma is generally preferred for Asn to avoid the risk of guanidinylation and excessive activation.

Q: I see a -18 Da peak, but I used Fmoc-Asn(Trt)-OH. What happened? A: If you used Trt protection, dehydration is unlikely. The -18 Da peak might be Aspartimide formation (if you have Asp residues) or an artifact. However, check your cleavage conditions. If the Trt group was removed prematurely (e.g., by acidic contaminants in the coupling step), dehydration could occur. Ensure your DMF is high quality and amine-free.

Q: Is

Q: Can I reverse the nitrile back to the amide? A: No. The dehydration is effectively irreversible under standard SPPS conditions. The nitrile is stable. You must discard the batch or attempt difficult purification (the hydrophobicity difference is often small, making separation challenging). Prevention is the only cure.

References

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt.[2][3] Chemistry – A European Journal. [Link]

-

Gairi, M., et al. (1990). Asparagine coupling in Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research. [Link]

Sources

Technical Support Center: Troubleshooting Low Coupling Efficiency of Boc-Asn(Xan)-OH

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges associated with the coupling of Nα-Boc-Nγ-xanthyl-L-asparagine (Boc-Asn(Xan)-OH) in solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we have designed this resource to provide not only solutions but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the xanthyl (Xan) protecting group on Boc-Asn(Xan)-OH?

A1: The bulky xanthyl (Xan) protecting group on the side-chain amide of asparagine serves two main purposes. First, it sterically shields the amide from undergoing dehydration to a β-cyanoalanine residue during the activation step, a common side reaction with carbodiimide-based coupling reagents.[1][2] Second, it significantly enhances the solubility of the asparagine derivative in common SPPS solvents like DMF and DCM, which facilitates more efficient coupling reactions.[2][3]

Q2: Is the Xan group stable throughout the entire Boc-SPPS process?

A2: The Xan group is labile to trifluoroacetic acid (TFA), the reagent used for the removal of the Nα-Boc group in each cycle of the synthesis.[1][2] This means the side-chain protection is temporary. However, its presence is most critical during the activation and coupling steps to prevent the dehydration side reaction.[2][4]

Q3: I am observing a mass loss of 18 Da in my final peptide. What is the likely cause?

A3: A mass loss of 18 Da strongly suggests the dehydration of an asparagine residue to a β-cyanoalanine.[5] This irreversible side reaction is particularly prevalent when using carbodiimide-based coupling reagents like DCC or DIC with unprotected or inadequately protected asparagine.[1][2]

Q4: Can I use carbodiimide reagents like DIC with Boc-Asn(Xan)-OH?

A4: Yes, the use of Boc-Asn(Xan)-OH is specifically designed to mitigate the risk of side-chain dehydration when using carbodiimide reagents.[1][2] However, for particularly difficult couplings, uronium or phosphonium salt-based reagents are generally recommended for their higher efficiency and lower risk of side reactions.[1]

In-Depth Troubleshooting Guides

Issue 1: Incomplete Coupling Detected by Positive Kaiser Test

A positive Kaiser test (indicated by blue or blue-green beads) after the coupling step signifies the presence of unreacted primary amines on the resin, indicating a low coupling efficiency.[6]

1. Steric Hindrance: The bulky nature of the Boc-Asn(Xan)-OH derivative, combined with a growing or sterically demanding peptide sequence, can hinder the approach of the activated amino acid to the N-terminal amine of the resin-bound peptide.[7][8]

-

Solution 1: Employ a More Potent Coupling Reagent. Switch from carbodiimide-based activators to more powerful uronium or phosphonium salt-based reagents like HATU, HBTU, or PyBOP.[9][10][11] These reagents form more reactive activated esters, which can overcome steric barriers more effectively.[11]

-

Solution 2: Implement a Double Coupling Protocol. If a single coupling is insufficient, a second coupling with a fresh solution of activated Boc-Asn(Xan)-OH should be performed.[7][9] This ensures that any remaining free amines are acylated.

-

Solution 3: Increase Reaction Time. For challenging couplings, extending the reaction time from the standard 1-2 hours to overnight can improve the yield.

2. Peptide Aggregation: As the peptide chain elongates, it can form secondary structures that lead to aggregation on the solid support.[12] This can physically block reactive sites, leading to incomplete coupling.

-

Solution 1: Modify the Solvent System. The use of N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) to the coupling solvent can help to disrupt hydrogen bonding and break up aggregates.[12][13] A "Magic Mixture" of DCM/DMF/NMP (1:1:1) can also be beneficial.

-

Solution 2: Introduce Chaotropic Salts. Adding chaotropic salts like LiCl or KSCN to the coupling mixture can disrupt secondary structures and improve solvation.[12]

-

Solution 3: Microwave-Assisted Synthesis. Microwave energy can accelerate coupling reactions and help to break up aggregates by increasing the kinetic energy of the system.[14][15]

Issue 2: Formation of Dehydration Byproduct (β-cyanoalanine)

Even with the Xan protecting group, trace amounts of the dehydration byproduct may be observed, particularly under harsh activation conditions.

1. Over-activation with Carbodiimides: Prolonged exposure to carbodiimide reagents can still lead to some level of side-chain dehydration.[16][17]

-

Solution 1: Pre-activation of the Amino Acid. Instead of in-situ activation, pre-activating the Boc-Asn(Xan)-OH with the coupling reagent for a short period (1-5 minutes) before adding it to the resin can minimize the contact time of the activated species with the side chain.[4][9]

-

Solution 2: Utilize Non-Carbodiimide Reagents. As mentioned previously, switching to HATU, HBTU, or PyBOP significantly reduces the risk of this side reaction.[16][18]

Experimental Protocols

Protocol 1: Double Coupling of Boc-Asn(Xan)-OH using HATU

-

Following the standard deprotection of the N-terminal Boc group and neutralization of the resin-bound peptide, wash the resin thoroughly with DMF.

-

In a separate vessel, pre-activate the Boc-Asn(Xan)-OH (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[9]

-

Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes.

-

Wash the resin with DMF.

-

Perform a Kaiser test to check for completeness.[6]

-

If the Kaiser test is positive, repeat steps 2 through 4 with a fresh solution of activated amino acid.

-

After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.

Data Presentation

Table 1: Comparative Performance of Common Coupling Reagents for Boc-Asn(Xan)-OH

| Coupling Reagent | Class | Typical Coupling Time | Coupling Efficiency/Yield | Purity (Risk of Dehydration) |

| DIC/HOBt | Carbodiimide | 1-4 hours | Moderate | Higher risk with unprotected Asn, mitigated by Xan group |

| HBTU/DIPEA | Aminium Salt | 10-60 minutes | High | Low |

| HATU/DIPEA | Aminium Salt | 10-60 minutes | Very High | Very Low |

| PyBOP/DIPEA | Phosphonium Salt | 15-60 minutes | High | Low |

Note: Coupling times and efficiency can vary based on the specific peptide sequence, resin, and reaction conditions.[1]

Visualizations

Diagram 1: Troubleshooting Workflow for Low Boc-Asn(Xan)-OH Coupling Efficiency

Caption: Dehydration of asparagine to a nitrile.

References

- Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

- Monitoring of Peptide Coupling and Capping. (n.d.).

- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.

- Gausepohl, H., & Behn, C. (1993). Asparagine coupling in Fmoc solid phase peptide synthesis. PubMed.

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.

- Muttenthaler, M., et al. (2025). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. PubMed.

- Benchchem. (n.d.). Application Notes and Protocols for the Use of Boc-Asn(Xan)-OH in Solid-Phase Peptide Synthesis.

- Optimizing Peptide Coupling: Key Techniques. (n.d.).

- ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis.

- Aapptec Peptides. (n.d.). Coupling Reagents.

- Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide.

- Vapourtec. (2024, May 9). Peptide Synthesis | Solid-Phase | SPPS.

- Bedford, J., et al. (n.d.). Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. RSC Publishing.

- Benchchem. (n.d.). Application Notes and Protocols for the Incorporation of Boc-Asn(Xan)-OH in Boc-SPPS.

- MBL International. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.

- European Patent Office. (n.d.). Protecting groups for asparagine and glutamine in peptide synthesis.

- Benchchem. (n.d.). A Comparative Guide to Boc-Asn(Xan)-OH and Boc-Asn(Trt)-OH in Peptide Synthesis.

- Merck. (n.d.). Novabiochem® Coupling reagents.

- Han, Y., et al. (1996). Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis. PubMed.

- Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis.

- Slideshare. (n.d.). Spps and side reactions in peptide synthesis.

- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

- Benchchem. (n.d.). Potential side reactions of the azide group in Fmoc SPPS.

- Amino Acid Derivatives for Peptide Synthesis. (n.d.).

- Katritzky, A. R., et al. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids. PubMed.

- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

- BOC-Amino Acids. (n.d.).

- ResearchGate. (2025, August 10). Procedures to Improve Difficult Couplings.

- Benchchem. (n.d.). Guarding the Integrity of Peptide Synthesis: A Comparative Guide to Boc-Asn(Xan)-OH Incorporation and its Mass Spectrometry Vali.

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.

- Chemguide. (n.d.). the preparation of nitriles.

- Fmoc vs Boc: Choosing the Right Amino Acid Derivative. (n.d.).

- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.

- ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

- Google Patents. (n.d.). EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis.

- Aapptec Peptides. (n.d.). Boc-Asn(Xan)-OH [65420-40-8].

- Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. biotage.com [biotage.com]

- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jpt.com [jpt.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. peptide.com [peptide.com]

- 13. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. biovera.com.au [biovera.com.au]

- 15. blog.mblintl.com [blog.mblintl.com]

- 16. peptide.com [peptide.com]

- 17. peptide.com [peptide.com]

- 18. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

minimizing racemization of N-Alpha-t-Boc-N-beta-xanthyl-L-asparagine

The following guide is designed as a specialized Technical Support Center for researchers utilizing N-Alpha-t-Boc-N-beta-xanthyl-L-asparagine (Boc-Asn(Xan)-OH) in Solid-Phase Peptide Synthesis (SPPS).

Core Directive: The "Transient Protection" Paradigm

Welcome to the support module for Boc-Asn(Xan)-OH . Before troubleshooting, it is critical to understand the specific chemical behavior of the Xanthyl (Xan) group in Boc chemistry.

Unlike benzyl-based side-chain protection (which requires HF for removal), the Xanthyl group is acid-labile .[1][2] In standard Boc SPPS, the Xan group is often removed concurrently with the Boc group during the TFA deprotection step of the same cycle [1, 2].

Why use it?

-

Solubility: Unprotected Asn is poorly soluble; Xan renders the amino acid soluble in DCM/DMF.

-

Coupling Integrity: Its primary function is to suppress dehydration (nitrile formation) and racemization during the activation and coupling event of the Asn residue itself—the moment of highest risk [3].

The Trade-off: Once coupled and deprotected with TFA, the Asn side chain becomes free. Therefore, your strategy must prioritize coupling conditions to prevent initial racemization, as the Xan group will not be there to protect against aspartimide formation in later cycles.

Mechanism of Failure: Why Racemization Occurs

Racemization of Asparagine is driven by the high acidity of the

The Azlactone Pathway

During activation (especially with excess base), the carbonyl oxygen of the activated species attacks the backbone amide, forming an oxazolone (azlactone) intermediate. The Xan group provides steric bulk, reducing this tendency, but does not eliminate it if conditions are too basic.

Visualization: Racemization Risk Pathways

The following diagram details the competitive pathways between successful coupling and racemization.

Caption: Competitive pathways during activation. The Xanthyl group mitigates side-chain participation, but base-catalyzed enolization remains a risk.

Troubleshooting Workflow (Q&A)

Issue 1: High levels of D-Asn detected (>1.0%)

Q: I am using HBTU/DIPEA and seeing significant racemization. Is the Xan group failing?

A: The issue is likely your activation method, not the protecting group. Uronium salts (HBTU/HATU) require a tertiary base (DIPEA) to function.[1] In the presence of the electron-withdrawing Boc group and the activated ester, the

Corrective Action:

-

Switch Reagents: Move to DIC/HOBt or DIC/Oxyma .[1] These are "neutral" activation methods that do not require tertiary bases during the activation step.

-

Base Modification: If you must use HBTU, reduce DIPEA to 1.0 equivalent (relative to AA) and add 2,4,6-collidine (TMP) instead of DIPEA. Collidine is a weaker, sterically hindered base that minimizes proton abstraction [5].[1]

Issue 2: Poor Solubility during Coupling

Q: My Boc-Asn(Xan)-OH is precipitating in DCM. How do I keep it in solution without affecting chirality? A: While Xan improves solubility, DCM alone is often insufficient.[1] Corrective Action:

-

Use a solvent mixture of DMF:DCM (1:1) .[1] DMF promotes solubility and faster reaction rates (which can actually reduce racemization by consuming the activated ester quickly).

-

Warning: Avoid pure DMF if using high concentrations of base, as DMF can stabilize charged intermediates that lead to racemization.[1]

Issue 3: Incomplete Coupling (Deletion Sequences)

Q: To avoid racemization, I shortened the coupling time, but now I have deletions. A: The bulky Xanthyl group creates steric hindrance, slowing down the coupling rate. Corrective Action:

-

Double Coupling: Perform two coupling cycles of 30–45 minutes rather than one long cycle.

-

Cold Activation: Dissolve and activate the amino acid at 0°C for 5 minutes, then add to the resin and let it warm to room temperature. This "cold start" suppresses the initial spike in racemization while allowing time for coupling [6].

Optimized Experimental Protocol

This protocol is designed to maximize enantiomeric purity for Boc-Asn(Xan)-OH.[1]

Reagents

-

Solvent: DMF/DCM (1:1 v/v)

Step-by-Step Procedure

-

Preparation: Calculate 3.0 equivalents of Boc-Asn(Xan)-OH relative to resin loading.

-

Dissolution: Dissolve the amino acid and Oxyma/HOBt in the minimum amount of DMF. Dilute with an equal volume of DCM.

-

Cold Activation (Critical): Place the vessel in an ice bath (0°C). Add 3.0 eq of DIC.[4]

-

Pre-activation: Stir at 0°C for exactly 2–5 minutes .

-

Note: Do not exceed 5 minutes. Long pre-activation increases azlactone formation.[1]

-

-

Coupling: Add the cold mixture immediately to the resin.

-

Reaction: Agitate for 60 minutes. Allow the vessel to warm to room temperature naturally.

-

Drain & Wash: Drain the vessel and wash instantly with DCM (3x) to remove residual reagents.

Data: Coupling Reagent Impact on Racemization

Representative data based on comparative SPPS studies [5, 7].

| Activation Method | Base Added | % D-Isomer (Approx) | Risk Level |

| DIC / Oxyma | None | < 0.2% | Low (Recommended) |

| DIC / HOBt | None | < 0.5% | Low |

| HBTU / DIPEA | 2.0 eq | 2.0 - 5.0% | High |

| HBTU / Collidine | 2.0 eq | < 0.8% | Moderate |

| DCC / HOBt | None | < 0.6% | Low (Slow kinetics) |